2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate

Übersicht

Beschreibung

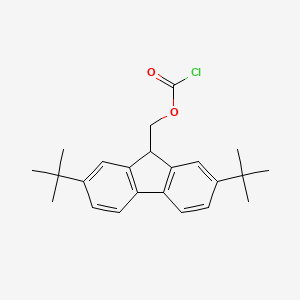

2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate is a chemical compound with the molecular formula C23H27ClO2 and a molecular weight of 370.91 g/mol . It is known for containing the 2,7-di-tert-butyl-Fmoc protecting group, which is more soluble in organic solvents compared to its Fmoc analog . This compound is primarily used in organic synthesis, particularly in the protection of amino groups.

Vorbereitungsmethoden

2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate can be synthesized from fluorene through a three-step process :

Di-tert-butylation: Fluorene undergoes alkylation with tert-butyl groups.

Hydroxymethylation: The di-tert-butylated fluorene is then hydroxymethylated.

Phosgenation: Finally, the hydroxymethylated product is treated with phosgene to form the chloroformate.

Analyse Chemischer Reaktionen

Key Reaction:

Example :

-

Substrate : H-DL-Ala-OMe·HCl reacts with the chloroformate in 1,4-dioxane/Na₂CO₃ to yield Fmoc-DL-Ala-OMe (98% yield ) .

| Parameter | Conditions |

|---|---|

| Solvent | 1,4-Dioxane, THF |

| Base | Sodium carbonate (10% aq.) |

| Temperature | 0°C → room temperature |

| Workup | Extraction with dichloromethane, acid wash, column chromatography |

Advantages :

-

Reduced racemization : Chiral substrates (e.g., L-isoleucine) retain configuration .

-

Orthogonal protection : Compatible with acid-labile groups (Boc, tBu) .

Stability and Solubility Enhancements

The tert-butyl groups confer:

-

Enhanced solubility : Improved in organic solvents (e.g., CH₂Cl₂, THF) compared to unsubstituted Fmoc-Cl .

-

Thermal stability : Resistant to decomposition under standard reaction conditions .

Comparative Data :

| Property | 2,7-Di-tert-butyl-Fmoc-Cl | Standard Fmoc-Cl |

|---|---|---|

| Solubility in CH₂Cl₂ | High | Moderate |

| Melting Point | 66–70°C | 61–65°C |

| Reaction Efficiency | >95% yield | 85–90% yield |

Reaction Scheme

Wissenschaftliche Forschungsanwendungen

Role as a Protecting Group

Overview:

Fmoc-Cl is primarily utilized as a protecting group for amines and alcohols. Its advantages include enhanced solubility in common organic solvents and reduced byproduct formation during reactions.

Case Studies:

- Amino Acid Derivatization: Fmoc-Cl has been employed for the derivatization of amino acids in high-performance liquid chromatography (HPLC) analyses. For instance, a study demonstrated that Fmoc-Cl derivatives of amino acids provided better resolution and quantification than traditional methods .

- Polymer-Supported Reagents: A polymer-supported version of Fmoc-Cl has been developed for the protection of amino groups, facilitating easier purification and handling during peptide synthesis .

Table 1: Comparison of Fmoc-Cl with Other Protecting Groups

| Property | Fmoc-Cl | Boc-Cl | Z-Cl |

|---|---|---|---|

| Solubility | High | Moderate | Low |

| Byproduct Formation | Low | Moderate | High |

| Ease of Removal | Mild base treatment | Strong acid treatment | Mild acid treatment |

Applications in Organic Light Emitting Diodes (OLEDs)

Fmoc-Cl is also recognized for its role as an intermediate in the synthesis of materials used in OLEDs. The compound contributes to the development of light-emitting materials that exhibit improved efficiency and stability.

Research Findings:

- Recent studies have indicated that incorporating Fmoc-derived compounds into OLED structures enhances their photophysical properties, leading to higher brightness and longer operational lifetimes .

Analytical Chemistry Applications

In analytical chemistry, Fmoc-Cl is frequently used for the derivatization of various compounds to improve detection limits and separation efficiency in chromatographic techniques.

Case Studies:

- Collagen Hydrolysates Analysis: A method utilizing Fmoc-Cl for pre-column derivatization has been shown to effectively quantify amino acids in collagen hydrolysates, demonstrating significant improvements in sensitivity and specificity compared to non-derivatized methods .

- Liquid Chromatography-Mass Spectrometry (LC-MS): The compound has been applied in optimizing derivatization protocols for pharmaceuticals, enhancing the detection capabilities of LC-MS systems .

Wirkmechanismus

The mechanism of action of 2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate involves its ability to protect amino groups by forming stable carbamate linkages. This protection is crucial in multi-step organic syntheses, where selective deprotection is required at later stages. The molecular targets include amino groups on peptides and other organic molecules, and the pathways involved are primarily those of nucleophilic substitution.

Vergleich Mit ähnlichen Verbindungen

2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate is unique due to its enhanced solubility in organic solvents compared to other Fmoc analogs . Similar compounds include:

9-Fluorenylmethyl chloroformate (Fmoc-Cl): A widely used protecting group in peptide synthesis.

2,7-Di-tert-butyl-9-fluorenylmethanol: A precursor in the synthesis of the chloroformate.

2,7-Di-tert-butyl-9-fluorenylmethyl succinimidyl carbonate: Another polymer-supported reagent for protecting amino groups.

These compounds share similar structural features but differ in their solubility and specific applications.

Biologische Aktivität

2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate, commonly referred to as Fmoc-Cl, is an important compound in organic chemistry, particularly in the field of peptide synthesis. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₁₄H₁₈ClO₂

- Molecular Weight : 254.74 g/mol

- Structure : The compound features a fluorenyl group that enhances its stability and lipophilicity, making it suitable for various biochemical applications.

Fmoc-Cl acts primarily as a protecting group for amino acids during peptide synthesis. Its mechanism involves the formation of stable carbamate derivatives with amino groups:

This reaction protects the amino group from unwanted reactions during subsequent synthetic steps. The Fmoc group can be removed under basic conditions, allowing for the regeneration of the free amino group when needed.

Enzyme Inhibition

Research indicates that Fmoc-Cl derivatives can exhibit enzyme inhibition properties. For instance, studies have shown that certain Fmoc-protected compounds can inhibit serine proteases, which are critical in various biological processes including digestion and immune response .

Anticancer Activity

Fmoc-Cl has been investigated for its potential anticancer properties. In vitro studies have demonstrated that certain Fmoc-protected peptides can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

-

Synthesis of Anticancer Peptides :

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of a series of Fmoc-protected peptides that showed significant cytotoxicity against human cancer cell lines. The results indicated that the incorporation of specific amino acids enhanced the biological activity of these peptides . -

Enzyme Inhibition Studies :

Another research effort focused on the use of Fmoc-protected amino acids to develop inhibitors for specific enzymes involved in metabolic pathways. The study demonstrated that these inhibitors could effectively reduce enzyme activity in vitro, suggesting potential therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other common protecting groups:

| Protecting Group | Biological Activity | Applications |

|---|---|---|

| Fmoc-Cl | Enzyme inhibition, anticancer activity | Peptide synthesis, drug development |

| Boc | Limited enzyme inhibition | General peptide synthesis |

| Z | Mild anticancer activity | Peptide synthesis |

Eigenschaften

IUPAC Name |

(2,7-ditert-butyl-9H-fluoren-9-yl)methyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO2/c1-22(2,3)14-7-9-16-17-10-8-15(23(4,5)6)12-19(17)20(18(16)11-14)13-26-21(24)25/h7-12,20H,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUMWWRUIGKGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2COC(=O)Cl)C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405565 | |

| Record name | 2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287381-46-8 | |

| Record name | 2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Di-tert-butyl-9-fluorenylmethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.